N-(4-chlorobenzyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives This compound is characterized by its unique structure, which includes a thienopyrimidine core, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Its unique chemical structure allows it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its chemical structure and specific biological activities.
Indole derivatives: These compounds have a different core structure but share similar biological activities, including antiviral and anticancer properties.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN3O3S2 |
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Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-29-17-8-6-16(7-9-17)26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-12-14-2-4-15(23)5-3-14/h2-11H,12-13H2,1H3,(H,24,27) |
InChI Key |
KDSYNMRDBYUBRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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